
3-(2-Fluoroethyl)-1-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoroethyl)-1-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The addition of a fluoroethyl group and a methyl group to the thiourea backbone gives this compound unique properties that make it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-1-methylthiourea typically involves the reaction of 2-fluoroethylamine with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-Fluoroethylamine+Methyl isothiocyanate→this compound
The reaction is usually complete within a few hours, and the product can be isolated by filtration and recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
3-(2-Fluoroethyl)-1-methylthiourea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学研究应用
3-(2-Fluoroethyl)-1-methylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-Fluoroethyl)-1-methylthiourea involves its interaction with various molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The thiourea group can interact with enzymes and proteins, potentially inhibiting their activity. This makes the compound of interest in the study of enzyme inhibitors and other therapeutic agents.
相似化合物的比较
Similar Compounds
- 3-(2-Fluoroethyl)-1-phenylthiourea
- 3-(2-Fluoroethyl)-1-ethylthiourea
- 3-(2-Fluoroethyl)-1-propylthiourea
Uniqueness
3-(2-Fluoroethyl)-1-methylthiourea is unique due to the presence of both a fluoroethyl group and a methyl group. This combination can enhance its chemical stability and biological activity compared to other thiourea derivatives. The fluoroethyl group, in particular, can improve the compound’s ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry.
属性
分子式 |
C4H9FN2S |
|---|---|
分子量 |
136.19 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-3-methylthiourea |
InChI |
InChI=1S/C4H9FN2S/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8) |
InChI 键 |
CBWXEOIXKUYHHU-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)NCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)
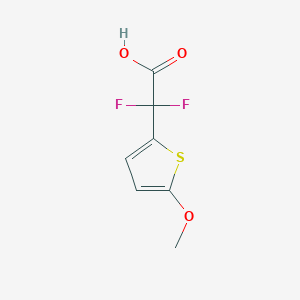
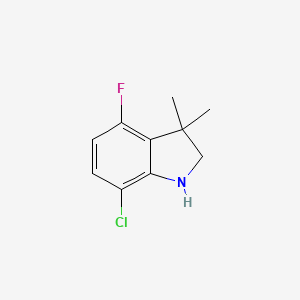
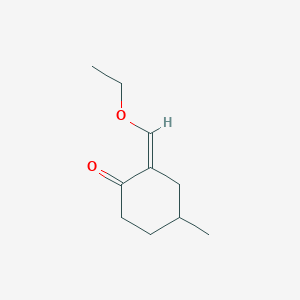
![6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)
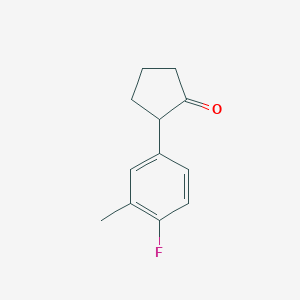
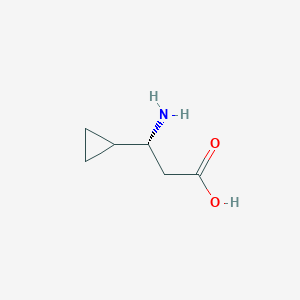
![2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B13075002.png)
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)
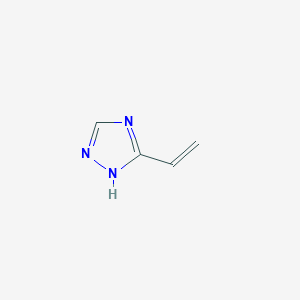
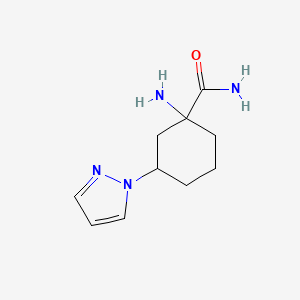
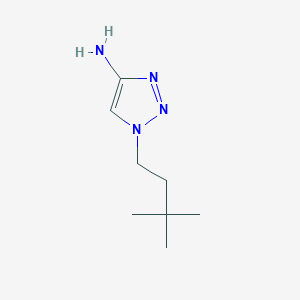
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)
